molecular formula C18H26NO7P B13860727 (4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid

(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid

Cat. No.: B13860727
M. Wt: 405.4 g/mol
InChI Key: HFBYLYCMISIEMM-MUULZEGHSA-N
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Description

The compound (4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid is a complex organic molecule It is characterized by its unique structural features, including multiple chiral centers and deuterium substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid involves multiple steps. The initial step typically includes the preparation of the core benzofuro[3,2-e]isoquinoline structure, followed by the introduction of the trideuteriomethoxy and trideuteriomethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered hydrogen content.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s deuterium substitutions make it useful for studying metabolic pathways and enzyme mechanisms. It can serve as a tracer in metabolic studies due to its stability and distinguishable isotopic signature.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure may interact with specific biological targets, offering new avenues for drug development.

Industry

In the industrial sector, the compound can be used in the production of specialized chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and catalysts.

Mechanism of Action

The mechanism of action of (4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s deuterium substitutions can influence its binding affinity and stability, leading to unique biological effects. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest it may modulate signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other deuterated analogs and benzofuro[3,2-e]isoquinoline derivatives. These compounds share structural similarities but may differ in their specific functional groups and isotopic compositions.

Uniqueness

The uniqueness of (4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid lies in its multiple deuterium substitutions and complex stereochemistry. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H26NO7P

Molecular Weight

405.4 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid

InChI

InChI=1S/C18H23NO3.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-5(2,3)4/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3;(H3,1,2,3,4)/t11-,12+,13-,17-,18-;/m0./s1/i1D3,2D3;

InChI Key

HFBYLYCMISIEMM-MUULZEGHSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC([2H])([2H])[2H])O[C@H]3[C@H](CC4)O.OP(=O)(O)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.OP(=O)(O)O

Origin of Product

United States

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